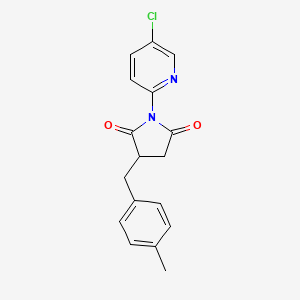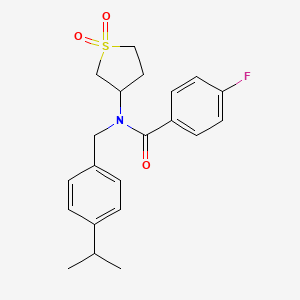
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as CP-544326, is a chemical compound with potential therapeutic applications in the treatment of various diseases. CP-544326 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is a selective antagonist of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and has been implicated in various physiological processes such as learning and memory, attention, and inflammation. By blocking the α7 nAChR, 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione modulates the activity of the cholinergic system and affects various physiological processes.
Biochemical and Physiological Effects:
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory and analgesic effects in animal models of disease. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has also been shown to improve cognitive function in animal models of cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is a useful tool for studying the role of the α7 nAChR in various physiological processes. Its selectivity for the α7 nAChR makes it a valuable tool for studying the specific effects of blocking this receptor. However, 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has limitations in terms of its pharmacokinetic properties, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective α7 nAChR antagonists. Another area of interest is the investigation of the potential therapeutic applications of 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione in human disease. Finally, the role of the α7 nAChR in various physiological processes is still not fully understood, and further research is needed to elucidate its function.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has also been shown to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-2-4-12(5-3-11)8-13-9-16(21)20(17(13)22)15-7-6-14(18)10-19-15/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWFZAYEDFULDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4078809.png)
![4-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4078818.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4078827.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4078830.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078836.png)
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4078846.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4078860.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B4078883.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)